molecular formula C17H19N3O3 B7552459 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone

カタログ番号 B7552459
分子量: 313.35 g/mol
InChIキー: CUOHKYUPMMISSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone, also known as ABT-724, is a selective and potent agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system (CNS) and peripheral tissues. ABT-724 has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, addiction, and pain.

作用機序

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone is a selective and potent agonist of the NOP receptor. NOP receptor is a G protein-coupled receptor that is widely distributed in the CNS and peripheral tissues. Activation of NOP receptor by 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone leads to the inhibition of neurotransmitter release, including dopamine, serotonin, and noradrenaline, and the modulation of ion channels, including calcium and potassium channels. The downstream effects of NOP receptor activation are complex and depend on the specific cell type and signaling pathways involved.
Biochemical and Physiological Effects
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to produce a range of biochemical and physiological effects in preclinical studies. In animal models, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to increase the levels of endogenous nociceptin/orphanin FQ peptide, a neuropeptide that is involved in pain modulation and stress responses. In addition, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and noradrenaline. These effects are thought to underlie the therapeutic potential of 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone in various CNS disorders.

実験室実験の利点と制限

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a selective and potent agonist of the NOP receptor, which allows for the specific modulation of this receptor in various experimental settings. In addition, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been extensively studied in preclinical models, which provides a wealth of data on its pharmacological effects and mechanisms of action. However, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and pharmacokinetic properties in vivo. In addition, the effects of 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone may be influenced by various factors, including the dose, route of administration, and experimental conditions.

将来の方向性

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has several potential future directions for research. One direction is to further investigate the therapeutic potential of 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone in various CNS disorders, including anxiety, depression, addiction, and pain. Another direction is to explore the molecular mechanisms of NOP receptor activation by 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone and its downstream effects on neurotransmitter systems and ion channels. In addition, future research can focus on the development of novel NOP receptor agonists with improved pharmacokinetic properties and therapeutic profiles. Overall, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone represents a promising target for the development of new treatments for various CNS disorders.

合成法

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, such as 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid and 4-(1H-imidazol-2-yl)piperidine, followed by coupling and deprotection steps to obtain the final product. The synthesis has been described in detail in several research articles, including a patent application by Abbott Laboratories.

科学的研究の応用

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to produce anxiolytic, antidepressant, and anti-addictive effects in animal models. In addition, 2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone has been shown to produce analgesic effects in various pain models, including neuropathic pain and inflammatory pain.

特性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(13-2-1-3-14-15(13)23-11-10-22-14)20-8-4-12(5-9-20)16-18-6-7-19-16/h1-3,6-7,12H,4-5,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOHKYUPMMISSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。